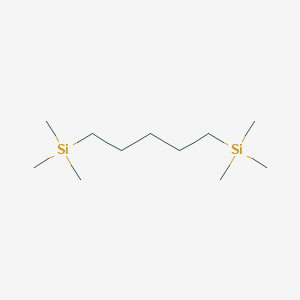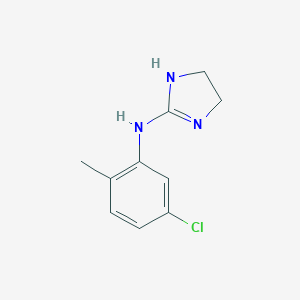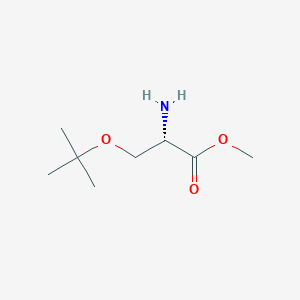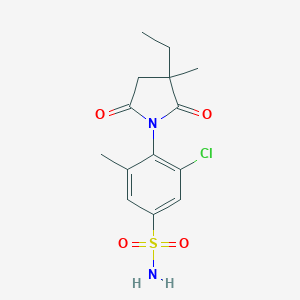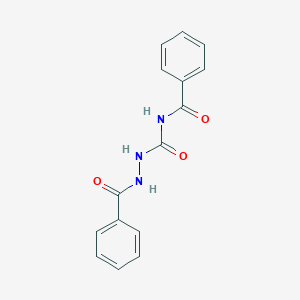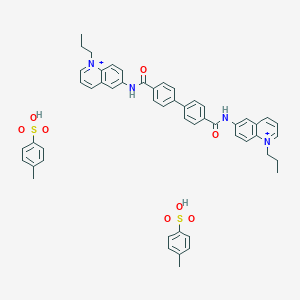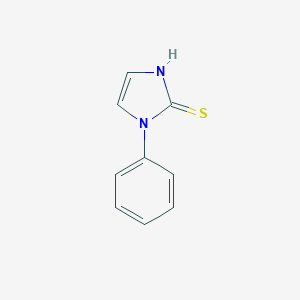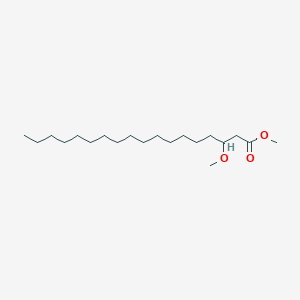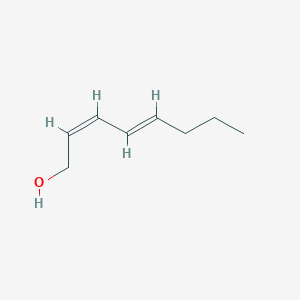
(2E,4E)-octa-2,4-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E, 4E)-2, 4-Octadien-1-ol, also known as (2E, 4E)-octa-2, 4-dienol or fema 3956, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms (2E, 4E)-2, 4-Octadien-1-ol is considered to be a practically insoluble (in water) and relatively neutral molecule (2E, 4E)-2, 4-Octadien-1-ol has been primarily detected in urine. Within the cell, (2E, 4E)-2, 4-octadien-1-ol is primarily located in the membrane (predicted from logP) and cytoplasm (2E, 4E)-2, 4-Octadien-1-ol has a mild, chicken, and creamy taste.
Aplicaciones Científicas De Investigación
Industria alimentaria: Agente aromatizante natural
(2E,4E)-octa-2,4-dien-1-ol: se utiliza como agente aromatizante natural en la industria alimentaria debido a su aroma graso. Imparte un sabor y una fragancia únicos a varios productos alimenticios, mejorando sus atributos sensoriales y su atractivo para el consumidor .
Perfumería: Ingrediente de fragancia
En perfumería, este compuesto es valorado por su perfil de olor graso y ligeramente floral, lo que lo convierte en un ingrediente útil en la formulación de fragancias. Contribuye a la complejidad y profundidad de los aromas .
Aplicaciones farmacéuticas: Propiedades terapéuticas
Anacyclus pyrethrum, que contiene This compound, ha sido estudiado por sus posibles propiedades terapéuticas, incluidos los efectos afrodisíacos, la promoción de la síntesis hormonal y las cualidades antioxidantes que podrían contribuir al bienestar general .
Conservación de alimentos: Propiedades antioxidantes y antibacterianas
La investigación ha explorado las actividades antioxidantes y antibacterianas de las emulsiones de aceite esencial que contienen This compound para su posible aplicación como conservante de alimentos natural. Esto podría ofrecer una alternativa más segura a los aditivos químicos en el procesamiento de alimentos .
Síntesis química: Bloques de construcción orgánicos
Como compuesto orgánico con una estructura de dieno reactivo, This compound sirve como bloque de construcción en la síntesis orgánica. Se puede utilizar para crear una variedad de moléculas complejas para investigación y aplicaciones industriales .
Mecanismo De Acción
Target of Action
It is suggested that the compound may interact with cellular components such as membranes .
Mode of Action
It is suggested that the compound may interact with cellular membranes, potentially disrupting their function . This interaction could lead to changes in cell behavior, such as reduced motility and adhesion .
Biochemical Pathways
It is suggested that the compound may influence pathways related to carbohydrate metabolism, energy metabolism, and the cell membrane . The downstream effects of these changes could include altered cell behavior and responses to environmental stimuli.
Pharmacokinetics
In silico studies of similar compounds suggest that they may have proper pharmacokinetics and drug likeness properties . These properties could impact the bioavailability of the compound, influencing its efficacy and potential uses.
Result of Action
It is suggested that the compound may induce changes in cell behavior, such as reduced motility and adhesion . Additionally, it may produce oxidative stress on certain organisms, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2E,4E)-octa-2,4-dien-1-ol. For instance, the presence of other compounds or organisms may affect the compound’s activity . Additionally, factors such as pH, temperature, and light conditions could potentially influence the compound’s stability and effectiveness.
Propiedades
Número CAS |
18409-20-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2Z,4E)-octa-2,4-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6- |
Clave InChI |
LMBAOEUOOJDUBP-DEQVHDEQSA-N |
SMILES |
CCCC=CC=CCO |
SMILES isomérico |
CCC/C=C/C=C\CO |
SMILES canónico |
CCCC=CC=CCO |
Punto de ebullición |
75.00 °C. @ 0.50 mm Hg |
Densidad |
0.864-0.874 |
Key on ui other cas no. |
18409-20-6 |
Descripción física |
Colourless liquid; green aroma |
Solubilidad |
Insoluble in water; soluble in fat soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Octadien-1-ol, (2E,4E)- in biological systems?
A1: 2,4-Octadien-1-ol, (2E,4E)- plays a crucial role in the chemical ecology of certain organisms. For instance, it acts as a trail attractant for the subterranean termite species Reticulitermes lucifugus []. This indicates its potential use in pest control strategies targeting this specific termite species.
Q2: Could you elaborate on the synthesis of 2,4-Octadien-1-ol, (2E,4E)-?
A2: The synthesis of 2,4-Octadien-1-ol, (2E,4E)- often involves a stereoselective approach to ensure the desired isomer is produced. A key step in the process utilizes a copper-mediated coupling reaction. This reaction involves 4-(2-tetrahydropyranyloxy)-1-butynylmagnesium bromide and the mesyl ester of 2,4-Octadien-1-ol, (2E,4E)- to construct the desired carbon skeleton of the molecule [].
Q3: Is there any research exploring the potential of 2,4-Octadien-1-ol, (2E,4E)- as a target for pest control?
A3: While the provided research primarily focuses on the synthesis and confirmation of 2,4-Octadien-1-ol, (2E,4E)- as a trail attractant for Reticulitermes lucifugus, this finding holds significant potential for pest control applications []. Further research could investigate the development of baits or traps that exploit the termite's attraction to this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


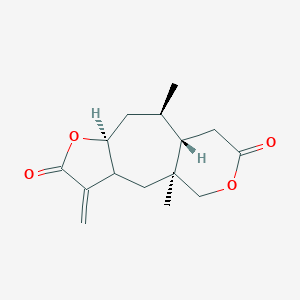
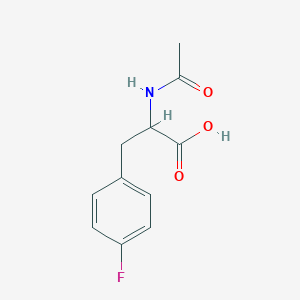
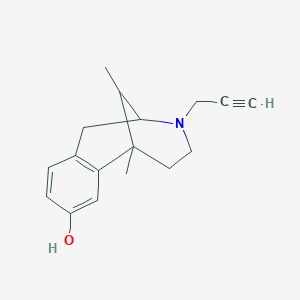
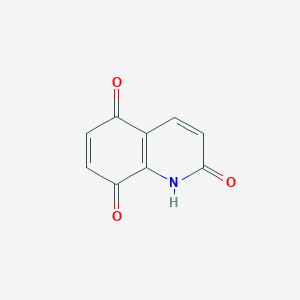
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
